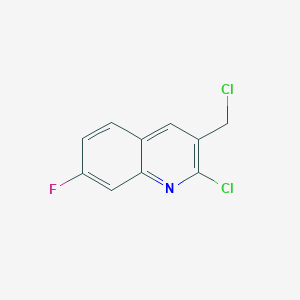

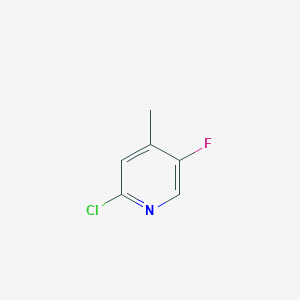

2-Chloro-5-fluoro-4-methylpyridine

Übersicht

Beschreibung

2-Chloro-5-fluoro-4-methylpyridine is a chemical compound with the molecular formula C6H5ClFN. It has a molecular weight of 145.56 . This compound is used in various applications, including as an intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of 2-Chloro-5-fluoro-4-methylpyridine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis methods for this compound are not explicitly mentioned in the search results.Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-5-fluoro-4-methylpyridine are not detailed in the search results, it is known that this compound is used as an intermediate in the synthesis of other compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Functionalization Techniques : A notable application involves the synthesis of cognition-enhancing drug candidates through efficient functionalization techniques. This process uses 2-Fluoro-4-methylpyridine as a precursor for novel alkylating agents, demonstrating its utility in synthesizing complex molecules with potential therapeutic applications (Pesti et al., 2000).

- Halogen Dance Reactions : The molecule also serves as a precursor in halogen dance reactions for synthesizing pentasubstituted pyridines, highlighting its role in creating building blocks for medicinal chemistry research (Wu et al., 2022).

- Suzuki Coupling Reactions : Its application in Suzuki coupling reactions to produce novel compounds indicates its versatility in facilitating C-C coupling processes, essential for pharmaceutical and agrochemical compound synthesis (Manojkumar et al., 2013).

Nucleophilic Substitution

- The molecule's reactivity towards nucleophilic substitution is explored to understand the factors governing the rates of these reactions. This knowledge aids in predicting the behavior of similar compounds in synthetic pathways, optimizing reaction conditions for desired outcomes (Schlosser & Rausis, 2005).

Material Science and Photophysics

- Phosphorescent Materials : Research into iridium complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines for blue phosphorescent emitting materials illustrates its potential in developing advanced materials for optoelectronic applications (Xu et al., 2009).

Medicinal Chemistry and Drug Development

- Herbicidal Activity : Studies on the synthesis of aminoacrylates derived from 2-fluoro-5-pyridinemethylamine, showcasing its herbicidal activities, reflect its significance in the development of new agrochemicals (Liu et al., 2005).

Analytical and Spectroscopic Analysis

- Vibrational and NMR Analyses : The compound's structure and dynamics have been investigated using vibrational, electronic, NBO, and NMR analyses, contributing to a deeper understanding of its physical and chemical properties, which is crucial for its application in various scientific fields (Velraj et al., 2015).

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-5-fluoro-4-methylpyridine is the p38α mitogen-activated protein (MAP) kinase , a serine/threonine kinase . This kinase links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

2-Chloro-5-fluoro-4-methylpyridine is used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the p38α MAP kinase pathway . This pathway is involved in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . The inhibition of p38α MAP kinase has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Result of Action

The molecular and cellular effects of 2-Chloro-5-fluoro-4-methylpyridine’s action are primarily related to its inhibition of the p38α MAP kinase . This results in the modulation of cellular processes and the potential reduction of pro-inflammatory cytokines .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-fluoro-4-methylpyridine can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area to avoid respiratory irritation .

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDRAVIZSYVICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650503 | |

| Record name | 2-Chloro-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881891-83-4 | |

| Record name | 2-Chloro-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 881891-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

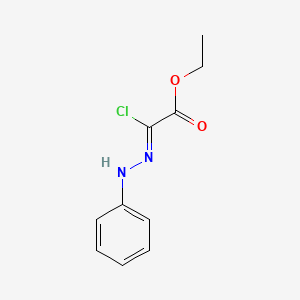

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3024618.png)

![(1S,4R)-1-(Chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3024620.png)

![[(5-Chloro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B3024624.png)